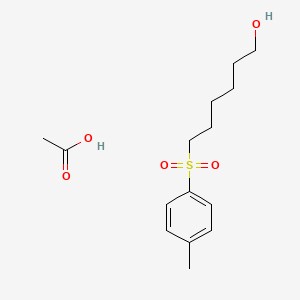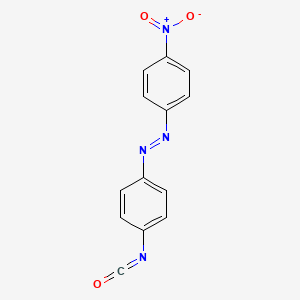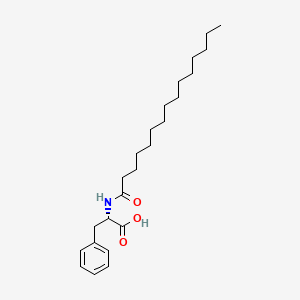
Acetic acid;6-(4-methylphenyl)sulfonylhexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;6-(4-methylphenyl)sulfonylhexan-1-ol is a chemical compound with the molecular formula C15H24O5S and a molecular weight of 316.413 g/mol . This compound is known for its unique structure, which includes an acetic acid moiety and a sulfonyl group attached to a hexanol chain. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of acetic acid;6-(4-methylphenyl)sulfonylhexan-1-ol involves several steps. One common method includes the reaction of 6-(4-methylphenyl)sulfonylhexan-1-ol with acetic anhydride in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Acetic acid;6-(4-methylphenyl)sulfonylhexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Wissenschaftliche Forschungsanwendungen
Acetic acid;6-(4-methylphenyl)sulfonylhexan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of acetic acid;6-(4-methylphenyl)sulfonylhexan-1-ol involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact molecular pathways involved are still under investigation, but it is believed that the compound may affect cellular signaling pathways and enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Acetic acid;6-(4-methylphenyl)sulfonylhexan-1-ol can be compared with other similar compounds, such as:
[(4-methylphenyl)sulfonyl]acetic acid: This compound has a similar sulfonyl group but differs in its overall structure and properties.
[(4-methylphenyl)sulfonyl]oxyacetic acid: Another related compound with a sulfonyl group, but with different functional groups attached.
[(4-methylphenyl)sulfonyl]aminoacetic acid: This compound contains an amino group in addition to the sulfonyl group, leading to different chemical and biological properties
Eigenschaften
CAS-Nummer |
163657-47-4 |
|---|---|
Molekularformel |
C15H24O5S |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
acetic acid;6-(4-methylphenyl)sulfonylhexan-1-ol |
InChI |
InChI=1S/C13H20O3S.C2H4O2/c1-12-6-8-13(9-7-12)17(15,16)11-5-3-2-4-10-14;1-2(3)4/h6-9,14H,2-5,10-11H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
VMZGKSNTAKTROS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCCCCO.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dibromo-4h-cyclopenta[c]thiophene-4,6(5h)-dione](/img/structure/B14259351.png)
![Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]-](/img/structure/B14259358.png)



![Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate](/img/structure/B14259389.png)

![1-[(Pyridin-2-yl)methyl]-1,4,8,11-tetraazacyclotetradecane-5,7-dione](/img/structure/B14259395.png)

![8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14259411.png)
![Spiro[4.5]dec-2-ene-6,10-dione, 8,8-dimethyl-](/img/structure/B14259419.png)
![Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone](/img/structure/B14259424.png)
![3,3'-Dimethyl-5,5'-dioctadecyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14259426.png)

